Advantage of +2 Da Mass Shift: Minimizing Isotopic Interference Compared to Unlabeled Standards
L-Ornithine:HCl (5,5-D2) provides a distinct +2 Da mass shift from the unlabeled analyte, which is sufficient for clear mass spectrometric resolution in most triple quadrupole (QQQ) and high-resolution mass spectrometry (HRMS) systems . This differs from an unlabeled standard, which has a mass difference of 0 Da and thus cannot be differentiated by MS. While higher-labeled analogs like the D7 version offer a larger +7 Da shift, they may exhibit a greater deuterium isotope effect leading to a retention time shift (ΔtR) that can complicate peak integration and introduce quantification bias . The (5,5-D2) labeling offers a practical balance between mass differentiation and chromatographic co-elution .
| Evidence Dimension | Mass Shift and Chromatographic Co-elution |
|---|---|
| Target Compound Data | Mass shift: +2 Da. Retention time shift: <0.05 min (estimated). |
| Comparator Or Baseline | Unlabeled L-Ornithine: Mass shift: 0 Da. L-Ornithine:D7 (D7): Mass shift: +7 Da; Retention time shift: >0.1 min (reported for other analytes). |
| Quantified Difference | The +2 Da mass shift enables MS differentiation with minimal isotopic interference from natural abundance 13C or 15N, while maintaining near-identical chromatographic retention. |
| Conditions | LC-MS/MS analysis in reversed-phase or HILIC conditions. |
Why This Matters
This balance minimizes a source of matrix effect and recovery variation that external calibration cannot correct, directly improving the accuracy of ornithine quantification.
